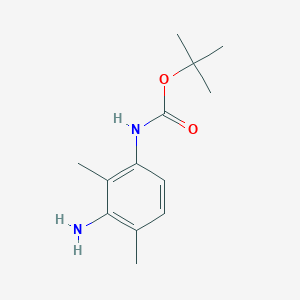

tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl N-(3-amino-2,4-dimethylphenyl)carbamate is a chemical compound with the molecular formula C13H20N2O2 and a molecular weight of 236.31 g/mol. It is commonly used in research applications due to its unique chemical properties and structure. This compound is particularly valuable in the field of organic chemistry for its role in various synthetic processes.

Métodos De Preparación

The synthesis of tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate typically involves the reaction of 3-amino-2,4-dimethylphenol with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through standard techniques such as recrystallization or chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Análisis De Reacciones Químicas

Tert-butyl N-(3-amino-2,4-dimethylphenyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups under appropriate conditions.

Common reagents used in these reactions include acids, bases, and solvents like dichloromethane and ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Neuroprotective Properties

Research indicates that tert-butyl (3-amino-2,4-dimethylphenyl)carbamate may exhibit neuroprotective effects. It has been studied for its potential role in preventing neurodegenerative diseases such as Alzheimer's disease. In vitro studies have shown that this compound can inhibit amyloid beta aggregation, a hallmark of Alzheimer's pathology. The compound's ability to act as an acetylcholinesterase inhibitor further supports its potential in treating cognitive disorders .

Anti-Cancer Activity

The compound's structural features suggest it may interact with biological targets relevant to cancer therapy. Preliminary studies indicate that it could have anti-tumor properties, making it a candidate for further investigation in oncology.

Organic Synthesis

Versatile Intermediate

this compound serves as a versatile intermediate in organic synthesis. Its reactivity is influenced by the carbamate functional group, allowing it to undergo hydrolysis and nucleophilic substitution reactions. This versatility makes it valuable for synthesizing various complex organic molecules and pharmaceuticals.

Analytical Applications

Characterization Techniques

The compound is often characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry. These methods are crucial for verifying the structure and purity of synthesized compounds in research settings .

Case Study 1: Neuroprotective Effects

A study investigated the effects of this compound on astrocyte cells stimulated with amyloid beta peptides. The results indicated that the compound could reduce cell death by mitigating inflammatory responses and oxidative stress markers, suggesting its potential as a therapeutic agent against neurodegeneration .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of this compound revealed improved yields through modified reaction conditions involving lower base concentrations. This optimization is significant for industrial applications where high purity and yield are essential for commercial viability .

Mecanismo De Acción

The mechanism of action of tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition or activation of enzymatic processes, depending on the specific application .

Comparación Con Compuestos Similares

Similar compounds to tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate include:

Tert-butyl N-(2,3-dihydroxypropyl)carbamate: Used as a protected amine in various synthetic processes.

Tert-butyl (4-aminobenzyl)carbamate: Utilized in the synthesis of pharmaceutical intermediates.

Tert-butyl N-(2-amino-2-(3,4-dimethylphenyl)ethyl)carbamate: Another compound with similar applications in organic synthesis.

The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and stability compared to other carbamates.

Actividad Biológica

Introduction

tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores the synthesis, biological activity, structure-activity relationships, and relevant case studies related to this compound.

Synthesis

The synthesis of this compound typically involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids. The process employs coupling reagents such as EDCI and HOBt to facilitate the reaction, yielding the desired compound in good yields. Spectroscopic techniques are utilized to characterize the synthesized compounds.

Anti-inflammatory Activity

Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties. One study evaluated several compounds in vivo using a carrageenan-induced rat paw edema model. The results showed that these compounds could inhibit inflammation effectively, with inhibition percentages ranging from 39.021% to 54.239% compared to standard drugs like indomethacin .

| Compound | Percentage Inhibition |

|---|---|

| 4a | 54.239% |

| 4i | 39.021% |

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines. For instance, one derivative demonstrated an IC50 value of 0.126 µM against MDA-MB-231 triple-negative breast cancer cells while showing significantly lower toxicity towards non-cancerous MCF10A cells .

Structure-Activity Relationships

The biological activity of this compound is influenced by its structural features. Modifications in the aromatic and aliphatic portions of the molecule can enhance or diminish its activity. The presence of specific functional groups has been correlated with increased anti-inflammatory and anticancer effects .

Case Studies

-

In Vivo Anti-inflammatory Study

- A study conducted on rats indicated that compounds similar to this compound exhibited promising anti-inflammatory effects when tested against carrageenan-induced edema.

- The study provided insights into the pharmacodynamics and potential therapeutic applications of these compounds in treating inflammatory diseases.

-

Antitumor Efficacy

- Research involving MDA-MB-231 cells highlighted the compound's ability to inhibit tumor growth effectively while maintaining a favorable safety profile.

- This study emphasized the need for further investigation into the mechanisms through which these compounds exert their anticancer effects.

Propiedades

IUPAC Name |

tert-butyl N-(3-amino-2,4-dimethylphenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-8-6-7-10(9(2)11(8)14)15-12(16)17-13(3,4)5/h6-7H,14H2,1-5H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGSABQFSBLFGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)NC(=O)OC(C)(C)C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.